
Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis-
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Overview
Description
Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid derivatives typically involves the formation of the cyclopropane ring through cyclopropanation reactions. One common method is the reaction of diazo compounds with alkenes in the presence of metal catalysts such as iron porphyrin complexes . This reaction can be tailored to produce specific stereoisomers, including the cis- configuration.
Industrial Production Methods
Industrial production of cyclopropanecarboxylic acid derivatives often involves large-scale cyclopropanation reactions using diazo compounds and metal catalysts. The reaction conditions are optimized to maximize yield and purity, and the products are purified through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction of the ester group to alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products of these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuropharmacology
Recent studies indicate that derivatives of cyclopropanecarboxylic acid compounds exhibit significant neuropharmacological effects. These compounds have been investigated for their potential as agonists or antagonists of G protein-coupled receptors (GPCRs). Research has shown that they can modulate neurotransmitter release, which may have implications for treating neurological disorders such as depression and anxiety .
Antimicrobial Activity
Cyclopropanecarboxylic acid derivatives have demonstrated antimicrobial properties against various pathogens. The compound's unique structure allows it to interact with microbial membranes, leading to cell lysis. This property can be exploited in developing new antimicrobial agents to combat antibiotic-resistant bacteria .
Anti-inflammatory Properties
Research indicates that cyclopropanecarboxylic acid derivatives may possess anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Synthesis of Pharmaceuticals
The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules with desired biological activities.
Development of Pesticides
The structural features of cyclopropanecarboxylic acid derivatives contribute to their effectiveness as pesticide agents. Research has focused on their use in developing eco-friendly pesticides that minimize environmental impact while effectively controlling pest populations .
Biocontrol Agents
Cyclopropanecarboxylic acid derivatives are being explored as potential biocontrol agents against agricultural pests and diseases. Their efficacy against specific pathogens has been documented, highlighting their role in sustainable agriculture practices .
Plant Growth Regulators
Studies suggest that cyclopropanecarboxylic acid derivatives may act as plant growth regulators, promoting growth and enhancing resistance to stress factors such as drought and disease . This application could lead to increased agricultural productivity.
Case Study 1: Neuropharmacological Research
In a study examining the effects of cyclopropanecarboxylic acid derivatives on GPCRs, researchers found that certain modifications enhanced binding affinity and selectivity for specific receptor subtypes, indicating potential for drug development targeting neurological disorders .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of various cyclopropanecarboxylic acid derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, supporting further development into therapeutic agents .
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis- is unique due to its specific structural features, including the cis- configuration and the presence of a butylmethylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85467-56-7 |
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Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
butyl-[[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl]-methylazanium;chloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-4-6-12-19(3)14-16-13-18(16,17(20)21-5-2)15-10-8-7-9-11-15;/h7-11,16H,4-6,12-14H2,1-3H3;1H/t16-,18+;/m1./s1 |
InChI Key |
GRCHBMOCWOXXEW-CLRXKPRGSA-N |
Isomeric SMILES |
CCCC[NH+](C)C[C@H]1C[C@@]1(C2=CC=CC=C2)C(=O)OCC.[Cl-] |
Canonical SMILES |
CCCC[NH+](C)CC1CC1(C2=CC=CC=C2)C(=O)OCC.[Cl-] |
Origin of Product |
United States |
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